1-Hydroxycyclohexane-1,2-dicarboxylic acid
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Overview
Description
1-Hydroxycyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of cyclohexane, featuring a hydroxyl group and two carboxylic acid groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxycyclohexane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then hydrolyzed to produce the desired compound . Another method involves the oxidation of cyclohexene derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxycyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, such as cyclohexanediols, cyclohexanones, and substituted cyclohexanes .
Scientific Research Applications
1-Hydroxycyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxycyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context .
Comparison with Similar Compounds
Cyclohexane-1,1-dicarboxylic acid: Similar structure but lacks the hydroxyl group.
Cyclohexane-1,2-dicarboxylic anhydride: An anhydride form of the compound.
1,1-Cyclohexanediacetic acid: Contains two carboxylic acid groups but different connectivity.
Uniqueness: 1-Hydroxycyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a hydroxyl group and two carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
155915-30-3 |
---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-hydroxycyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H12O5/c9-6(10)5-3-1-2-4-8(5,13)7(11)12/h5,13H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
SSBQOSIEGFXXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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